Cas no 67372-96-7 (2-hydroxy-3-(propan-2-yl)benzaldehyde)

2-hydroxy-3-(propan-2-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 2-hydroxy-3-(1-methylethyl)-
- 2-hydroxy-3-propan-2-ylbenzaldehyde
- 2-Hydroxy-3-isopropyl-benzaldehyd
- 2-hydroxy-3-isopropylbenzaldehyde
- 3-ISOPROPYL-2-HYDROXYBENZALDEHYDE
- 3-iso-propylsalicylaldehyde
- 2-hydroxy-3-(propan-2-yl)benzaldehyde
- AKOS006307302
- 67372-96-7
- BS-24780
- E90393
- EN300-1249210
- BP-20513
- Z1198305571
- DTXSID80436308
- ORJQGHNTYRXBJF-UHFFFAOYSA-N
- MB09057
- SCHEMBL310825
- CS-0196292
- MFCD11040457
- XH1031
- DB-127778
- 2-hydroxy-3-(1-Methylethyl)-Benzaldehyde
-
- インチ: InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3
- InChIKey: ORJQGHNTYRXBJF-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=CC(=C1O)C=O
計算された属性
- せいみつぶんしりょう: 164.08400
- どういたいしつりょう: 164.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 2.32810
2-hydroxy-3-(propan-2-yl)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1249210-0.5g |
2-hydroxy-3-(propan-2-yl)benzaldehyde |
67372-96-7 | 95% | 0.5g |
$188.0 | 2023-07-07 | |
Enamine | EN300-1249210-0.25g |
2-hydroxy-3-(propan-2-yl)benzaldehyde |
67372-96-7 | 95% | 0.25g |
$119.0 | 2023-07-07 | |
1PlusChem | 1P006I8F-500mg |
Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |
67372-96-7 | 95% | 500mg |
$286.00 | 2023-12-16 | |
Enamine | EN300-1249210-1000mg |
2-hydroxy-3-(propan-2-yl)benzaldehyde |
67372-96-7 | 95.0% | 1000mg |
$240.0 | 2023-10-02 | |
Enamine | EN300-1249210-50mg |
2-hydroxy-3-(propan-2-yl)benzaldehyde |
67372-96-7 | 95.0% | 50mg |
$56.0 | 2023-10-02 | |
Enamine | EN300-1249210-2500mg |
2-hydroxy-3-(propan-2-yl)benzaldehyde |
67372-96-7 | 95.0% | 2500mg |
$420.0 | 2023-10-02 | |
Enamine | EN300-1249210-100mg |
2-hydroxy-3-(propan-2-yl)benzaldehyde |
67372-96-7 | 95.0% | 100mg |
$83.0 | 2023-10-02 | |
1PlusChem | 1P006I8F-50mg |
Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |
67372-96-7 | 95% | 50mg |
$128.00 | 2023-12-16 | |
1PlusChem | 1P006I8F-100mg |
Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |
67372-96-7 | 95% | 100mg |
$74.00 | 2024-04-22 | |
1PlusChem | 1P006I8F-5g |
Benzaldehyde, 2-hydroxy-3-(1-methylethyl)- |
67372-96-7 | 98% | 5g |
$699.00 | 2025-02-21 |
2-hydroxy-3-(propan-2-yl)benzaldehyde 関連文献
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1. On the chirality of 2-hydroxy-NN-dialkythiobenzamides. Demonstration of three consecutive conformational processesUlf Berg,Jan Sandstr?m,W. Brian Jennings,David Randall J. Chem. Soc. Perkin Trans. 2 1980 949
2-hydroxy-3-(propan-2-yl)benzaldehydeに関する追加情報
Professional Introduction to 2-hydroxy-3-(propan-2-yl)benzaldehyde (CAS No. 67372-96-7)
2-hydroxy-3-(propan-2-yl)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 67372-96-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde features a hydroxyl group and an isopropyl substituent, making it a versatile intermediate in synthetic chemistry and a potential candidate for various biochemical applications. The structural attributes of this molecule contribute to its reactivity and utility in multiple chemical transformations, particularly in the synthesis of fine chemicals and pharmaceutical intermediates.
The compound's molecular structure, characterized by a benzene ring substituted with a hydroxyl group at the 2-position and an isopropyl group at the 3-position, imparts unique electronic and steric properties. These features make 2-hydroxy-3-(propan-2-yl)benzaldehyde a valuable building block in the development of more complex molecules. In recent years, advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into diverse chemical syntheses.
One of the most compelling aspects of 2-hydroxy-3-(propan-2-yl)benzaldehyde is its role as a precursor in the synthesis of biologically active compounds. The presence of both a carbonyl group and a hydroxyl group allows for multiple functionalization pathways, enabling chemists to tailor the molecule for specific applications. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to alcohols, depending on the desired outcome. This flexibility has garnered interest from researchers exploring novel drug candidates and agrochemicals.
In the realm of pharmaceutical research, 2-hydroxy-3-(propan-2-yl)benzaldehyde has been investigated for its potential as an intermediate in the synthesis of therapeutic agents. Studies have highlighted its utility in constructing heterocyclic frameworks, which are prevalent in many pharmacologically active molecules. The compound's ability to undergo condensation reactions with amino acids or other nucleophiles makes it a promising candidate for peptidomimetic chemistry, where it can contribute to the development of novel biologics with improved pharmacokinetic properties.
Recent research has also explored the antimicrobial and anti-inflammatory properties associated with derivatives of 2-hydroxy-3-(propan-2-yl)benzaldehyde. The hydroxyl and carbonyl functionalities provide opportunities for interactions with biological targets, suggesting potential applications in combating resistant bacterial strains or modulating inflammatory pathways. Preliminary studies have demonstrated promising results in vitro, indicating that further exploration of this compound's pharmacological profile could yield valuable insights into new therapeutic strategies.
The synthesis of 2-hydroxy-3-(propan-2-yl)benzaldehyde can be achieved through several pathways, including Friedel-Crafts acylation followed by reduction or direct functionalization of commercially available precursors. The availability of high-purity forms of this compound from reputable suppliers ensures consistency in experimental outcomes, which is crucial for both academic research and industrial applications. As synthetic techniques continue to evolve, the efficiency and scalability of producing 67372-96-7 are expected to improve, further enhancing its accessibility for researchers worldwide.
The growing interest in sustainable chemistry has also influenced the development of methodologies for synthesizing 2-hydroxy-3-(propan-2-yl)benzaldehyde. Green chemistry principles emphasize minimal waste generation, energy efficiency, and the use of environmentally benign reagents. Innovations such as catalytic processes or solvent-free reactions are being explored to optimize the production of this compound while adhering to ecological standards. These advancements not only enhance the sustainability of chemical manufacturing but also align with global efforts to reduce the environmental impact of industrial processes.
In conclusion, 2-hydroxy-3-(propan-2-yl)benzaldehyde (CAS No. 67372-96-7) represents a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse synthetic applications, making it a cornerstone in organic synthesis research. As scientific understanding progresses and new methodologies emerge, the utility and importance of this compound are likely to expand further, solidifying its role as a key intermediate in modern chemical innovation.
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